Cas no 34898-77-6 (4-(2-Amino-ethylamino)-benzenesulfonic acid)
4-(2-Amino-ethylamino)-benzenesulfonic acid Chemical and Physical Properties
Names and Identifiers
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- 4-(2-Amino-ethylamino)-benzenesulfonic acid
- 4-(2-aminoethylamino)benzenesulfonic acid
- 4-((2-Aminoethyl)amino)benzenesulfonic acid
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- Inchi: 1S/C8H12N2O3S/c9-5-6-10-7-1-3-8(4-2-7)14(11,12)13/h1-4,10H,5-6,9H2,(H,11,12,13)
- InChI Key: BYYDRTAEBNLGKI-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1)NCCN)(=O)(=O)O
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 252
- XLogP3: -2.6
- Topological Polar Surface Area: 101
4-(2-Amino-ethylamino)-benzenesulfonic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 043294-250mg |
4-(2-Amino-ethylamino)-benzenesulfonic acid |
34898-77-6 | 250mg |
£160.00 | 2022-03-01 | ||
| Fluorochem | 043294-1g |
4-(2-Amino-ethylamino)-benzenesulfonic acid |
34898-77-6 | 1g |
£372.00 | 2022-03-01 | ||
| Fluorochem | 043294-2g |
4-(2-Amino-ethylamino)-benzenesulfonic acid |
34898-77-6 | 2g |
£598.00 | 2022-03-01 | ||
| Ambeed | A707794-1g |
4-((2-Aminoethyl)amino)benzenesulfonic acid |
34898-77-6 | 97% | 1g |
$709.0 | 2024-04-19 | |
| Crysdot LLC | CD12080542-1g |
4-((2-Aminoethyl)amino)benzenesulfonic acid |
34898-77-6 | 97% | 1g |
$702 | 2024-07-24 |
4-(2-Amino-ethylamino)-benzenesulfonic acid Suppliers
4-(2-Amino-ethylamino)-benzenesulfonic acid Related Literature
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
Additional information on 4-(2-Amino-ethylamino)-benzenesulfonic acid
Introduction to 4-(2-Amino-ethylamino)-benzenesulfonic acid (CAS No. 34898-77-6)
4-(2-Amino-ethylamino)-benzenesulfonic acid, identified by its Chemical Abstracts Service (CAS) number 34898-77-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound, featuring a sulfonic acid group and two amino functionalities, presents a unique structural framework that makes it a versatile intermediate in the synthesis of various biologically active molecules.
The molecular structure of 4-(2-Amino-ethylamino)-benzenesulfonic acid consists of a benzene ring substituted with a sulfonic acid moiety at the para position relative to one of the amino groups. The presence of two amino groups, specifically in the 2- and 4-positions, enhances its reactivity and potential applications in medicinal chemistry. This bifunctional nature allows for further derivatization, making it a valuable building block for the development of novel therapeutic agents.
In recent years, there has been a growing interest in exploring the pharmacological properties of sulfonated aromatic compounds. The sulfonic acid group not only imparts water solubility but also serves as a key pharmacophore in drug design. For instance, sulfonamides, which are derivatives of sulfonic acids, have been widely used in antibiotics, diuretics, and anticonvulsants. The compound 4-(2-Amino-ethylamino)-benzenesulfonic acid can be further functionalized to produce such derivatives, expanding its utility in drug development.
One of the most compelling aspects of 4-(2-Amino-ethylamino)-benzenesulfonic acid is its role in the synthesis of targeted therapeutics. Researchers have leveraged its structural features to develop compounds with specific biological activities. For example, studies have shown that derivatives of this compound exhibit potential anticancer properties by inhibiting key enzymes involved in tumor growth and proliferation. The dual amino groups provide opportunities for selective binding to biological targets, enhancing the compound's efficacy.
Moreover, the compound's solubility profile makes it an attractive candidate for formulation into injectable solutions or oral medications. This property is particularly important in drug delivery systems where bioavailability and tissue distribution are critical factors. The ability to modify both amino groups allows for fine-tuning of physicochemical properties such as pKa and lipophilicity, which are essential for optimizing drug performance.
Recent advancements in computational chemistry have further enhanced the understanding of 4-(2-Amino-ethylamino)-benzenesulfonic acid's interactions with biological targets. Molecular docking studies have identified specific binding pockets on proteins where sulfonated aromatic compounds can exert their effects. These insights have guided the design of more potent and selective inhibitors for therapeutic applications. The integration of machine learning algorithms has also enabled high-throughput screening of derivatives, accelerating the discovery process.
The synthesis of 4-(2-Amino-ethylamino)-benzenesulfonic acid involves multi-step organic reactions that require precise control over reaction conditions. Typically, it is synthesized through nucleophilic substitution reactions on halogenated benzenesulfonyl chlorides or through reductive amination strategies involving aldehydes or ketones. The choice of synthetic route depends on factors such as yield optimization, cost-effectiveness, and scalability.
In industrial settings, large-scale production of this compound necessitates robust purification techniques to ensure high purity levels required for pharmaceutical applications. Chromatographic methods such as column chromatography or recrystallization are commonly employed to isolate 4-(2-Amino-ethylamino)-benzenesulfonic acid from reaction mixtures. Advanced analytical techniques like HPLC (High-Performance Liquid Chromatography) and NMR (Nuclear Magnetic Resonance) spectroscopy are used to confirm purity and structural integrity.
The safety profile of 4-(2-Amino-ethylamino)-benzenesulfonic acid is another critical consideration in its application within pharmaceutical research. While generally considered non-toxic at moderate concentrations, excessive exposure may lead to irritation or other adverse effects. Therefore, standard laboratory protocols must be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves and lab coats.
Regulatory agencies such as the FDA (U.S. Food and Drug Administration) and EMA (European Medicines Agency) have stringent guidelines for the use of intermediates like 4-(2-Amino-ethylamino)-benzenesulfonic acid in drug development. Compliance with these regulations ensures that all synthetic intermediates meet safety and quality standards before being incorporated into final drug formulations.
The future prospects for 4-(2-Amino-ethylamino)-benzenesulfonic acid are promising, with ongoing research exploring its potential in various therapeutic areas. Innovations in synthetic methodologies continue to improve access to this valuable intermediate, enabling more efficient drug discovery pipelines. Additionally, collaborations between academia and industry are fostering new applications for this compound across multiple disciplines.
In conclusion,4-(2-Amino-ethylamino)-benzenesulfonic acid (CAS No. 34898-77-6) represents a significant asset in pharmaceutical research due to its versatile structure and broad applicability. Its role as a synthetic intermediate has led to the development of novel therapeutics with potential benefits in oncology, inflammation management, and other diseases. As research progresses,this compound will undoubtedly continue to play a crucial role in advancing medical science.
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